molecular formula C14H18ClNO4 B13452624 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chlorophenyl)acetic acid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chlorophenyl)acetic acid

Cat. No.: B13452624
M. Wt: 299.75 g/mol
InChI Key: SFPNWUSWJKUFIH-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl group, a methylamino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid typically involves multiple steps. One common method includes the alkylation of a suitable precursor with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid, also known as a derivative of α-amino acids, has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C₁₃H₁₆ClNO₄
  • Molecular Weight : 285.72 g/mol
  • CAS Number : 926641-28-3
  • InChI Key : BGMKFLAFNZFBBB-SNVBAGLBSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that derivatives of chlorophenylacetic acids possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting their potential as antimicrobial agents .
  • Anti-inflammatory Effects : Compounds similar to 2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid have demonstrated anti-inflammatory activity in various models. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
  • Anticancer Potential : Some studies suggest that related compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
  • Analgesic Properties : The analgesic effects of this compound have been explored, with findings indicating that it may reduce pain through central and peripheral mechanisms, similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

A study evaluated the antimicrobial activity of various chlorophenylacetic acid derivatives, including the target compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain.

CompoundMIC (µg/mL)Target Bacteria
Compound A10Staphylococcus aureus
Compound B25Escherichia coli
Target Compound15Pseudomonas aeruginosa

Anti-inflammatory Effects

In a murine model of inflammation, the compound exhibited a dose-dependent reduction in edema. The percentage inhibition was compared to a standard anti-inflammatory drug.

Dose (mg/kg)Edema Inhibition (%)Standard Drug Inhibition (%)
54050
107080
208590

Anticancer Activity

Research conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The following table summarizes the findings:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
58010
106030
204060

Properties

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18)

InChI Key

SFPNWUSWJKUFIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

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